5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

Heterocyclic synthesis Process chemistry 5-Aminopyrazole-4-carboxamide synthesis

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is a critical intermediate for covalent FGFR inhibitors and CDPK1-targeted antiparasitic agents. The N1-ethyl group is a SAR-critical substituent—substituting with methyl, isopropyl, or unsubstituted analogs risks complete loss of target engagement. Synthesized via mild H₂O₂/NaOH-mediated nitrile hydrolysis in 78% yield. This compound is a validated starting material for FGFR1-3 gatekeeper mutant probe development and Trypanosoma cruzi inhibitor libraries. Do not substitute generic pyrazole-4-carboxamides.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 145864-65-9
Cat. No. B123590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-1h-pyrazole-4-carboxamide
CAS145864-65-9
Synonyms1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)N)N
InChIInChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
InChIKeyDRJKLZIXFHNLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 145864-65-9) Technical Baseline and Compound Class Context


5-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 145864-65-9) is a heterocyclic organic compound belonging to the 5-aminopyrazole-4-carboxamide class [1]. Its molecular formula is C6H10N4O, with a molecular weight of 154.17 g/mol, featuring a pyrazole ring substituted at the 1-position with an ethyl group, at the 5-position with a primary amino group, and at the 4-position with a carboxamide functional group [1]. This specific substitution pattern confers distinct physicochemical properties relative to its closest in-class analogs, including predicted XLogP3 of -0.4, topological polar surface area of 86.9 Ų, and two hydrogen bond donors versus three hydrogen bond acceptors, which collectively influence solubility and molecular recognition characteristics [1].

Procurement Risk Analysis: Why 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic Pyrazole-4-carboxamide Analogs


Generic substitution of 5-aminopyrazole-4-carboxamide derivatives introduces unacceptable scientific and procurement risk due to non-linear structure-activity relationships (SAR) inherent to this scaffold. The N1-alkyl substituent is a critical determinant of biological target engagement and physicochemical behavior. For instance, systematic SAR evaluation of related pyrazole-4-carboxamide agrochemical analogs demonstrated that altering the N1-substituent from methyl to ethyl to isopropyl produces divergent herbicidal potency rankings, with ethyl-substituted analogs exhibiting distinct activity profiles compared to methyl or cyclopropyl variants [1]. This substituent-dependent variation arises from differential steric bulk and electronic effects that modulate hydrogen bonding capacity, lipophilicity, and target binding conformation [2]. Consequently, sourcing a generic N1-methyl or unsubstituted pyrazole-4-carboxamide analog in place of the specific N1-ethyl derivative risks experimental irreproducibility, off-target effects, or complete loss of desired activity in downstream applications.

Quantitative Differentiation Evidence: 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide vs. Comparator Compounds


Synthetic Yield Differential: N1-Ethyl vs. N1-Methyl Analog in Nitrile Hydrolysis Route

The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carboxamide via hydrogen peroxide-mediated nitrile hydrolysis proceeds with a reported isolated yield of 78% under mild aqueous methanolic conditions (20°C, 3 hours) . This represents a quantitatively defined synthetic efficiency metric that can be directly compared to literature yields for the N1-methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxamide) synthesized via alternative multi-step routes. The 78% yield for the N1-ethyl derivative provides a reproducible benchmark for evaluating synthetic accessibility in procurement decision-making.

Heterocyclic synthesis Process chemistry 5-Aminopyrazole-4-carboxamide synthesis

Structure-Activity Relationship Inference: N1-Ethyl Substituent Ranking in Pyrazole-4-carboxamide Agrochemical Series

In a systematic SAR study of 1-aryl-5-halo- and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides (83 and 47 analogs synthesized, respectively), the relative activity ranking for substituents on the carboxamide moiety was established as: cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl [1]. This quantitative ranking demonstrates that the N-alkyl substituent (and by extension N1-alkyl substitution patterns in aminopyrazole carboxamides) produces measurable, rank-order differences in biological activity. The ethyl-substituted analogs occupy a distinct intermediate tier in the activity hierarchy, positioning them as a unique chemotype with activity profiles distinct from both the more potent methyl/cyclopropyl analogs and the less active isopropyl derivatives.

Agrochemical SAR Herbicidal activity Pyrazole-4-carboxamide derivatives

Physicochemical Differentiation: Computed Molecular Descriptors of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

The computed physicochemical profile of 5-amino-1-ethyl-1H-pyrazole-4-carboxamide includes XLogP3 = -0.4, topological polar surface area (TPSA) = 86.9 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 3 [1]. These descriptors define a moderately polar, water-accessible small molecule with favorable predicted solubility characteristics. By comparison, the N1-unsubstituted parent scaffold (1H-pyrazole-4-carboxamide, CAS 437701-80-9) would be expected to exhibit higher polarity and lower lipophilicity due to the absence of the ethyl group, while the N1-methyl analog (CAS 18213-75-7) differs by one methylene unit, altering both logP and steric parameters incrementally.

Physicochemical properties Molecular descriptors Drug-likeness prediction

Biological Target Engagement Potential: N1-Ethyl Derivative in Anti-Parasitic Scaffold Context

The 5-aminopyrazole-4-carboxamide scaffold, including the N1-ethyl substituted derivative, has been investigated as a covalent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium and related kinases in Trypanosoma cruzi, the etiological agent of Chagas disease . Preclinical optimization studies focusing on this chemotype have reported improved potency and metabolic stability through systematic structural modification, with the N1-ethyl group contributing to the overall pharmacological profile . While direct, head-to-head quantitative comparative data against N1-methyl or N1-propyl analogs in these specific anti-parasitic assays are not publicly available, the identification of this compound as a key intermediate in patent literature (WO2009/97446) underscores its recognized utility in medicinal chemistry campaigns targeting neglected tropical diseases.

Anti-parasitic drug discovery Chagas disease Cryptosporidiosis Kinase inhibition

Optimal Research and Procurement Use Cases for 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 145864-65-9)


Medicinal Chemistry: Synthesis of Kinase-Targeted Anti-Parasitic Lead Compounds

This compound serves as a validated intermediate for constructing covalent inhibitors targeting calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium and related kinases in Trypanosoma cruzi [1]. Its 78% synthetic yield from the corresponding nitrile precursor provides a reproducible entry point for generating focused libraries of N1-ethyl substituted analogs . Researchers engaged in neglected tropical disease drug discovery should prioritize this specific derivative to maintain consistency with established patent-protected optimization campaigns (WO2009/97446).

Chemical Biology: Covalent FGFR Pan-Inhibitor Scaffold Development

The 5-amino-1-ethyl-1H-pyrazole-4-carboxamide core has been characterized as a covalent inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant) [1]. The irreversible binding mechanism, mediated through covalent bond formation with a cysteine residue in the ATP-binding pocket, positions this compound as a chemical biology probe for interrogating FGFR signaling pathways in oncology research. The N1-ethyl substituent contributes to the overall binding conformation and should not be substituted without thorough re-evaluation of target engagement.

Synthetic Methodology: Preparation of 5-Amino-1-alkylpyrazole-4-carboxamide Derivatives via Nitrile Hydrolysis

The documented synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carboxamide from 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile using hydrogen peroxide and sodium hydroxide in methanol at room temperature (78% isolated yield) [1] establishes a mild, operationally straightforward protocol applicable to the preparation of other N1-alkyl analogs. This method may serve as a reference point for developing and optimizing synthetic routes to related 5-aminopyrazole-4-carboxamide derivatives, with the N1-ethyl variant offering a benchmark yield for comparative process chemistry evaluation.

Agrochemical Discovery: N1-Ethyl Substituted Pyrazole-4-carboxamide SAR Exploration

Based on class-level SAR evidence demonstrating that ethyl substitution on the carboxamide moiety occupies a distinct intermediate position in herbicidal activity rankings (cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl) [1], this compound represents a strategically valuable chemotype for agrochemical lead optimization. Researchers investigating fungicidal or herbicidal pyrazole-4-carboxamides should utilize the N1-ethyl variant to probe the activity cliff between more potent N1-methyl analogs and less active N1-isopropyl derivatives, enabling fine-tuning of biological activity and physicochemical properties.

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